N-IsopropyldopamineHydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-IsopropyldopamineHydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the quality and yield of the final product .

化学反应分析

Types of Reactions: N-IsopropyldopamineHydrochloride undergoes several types of chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to form quinones.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Corresponding alcohols.

Substitution: Derivatives with substituted functional groups.

科学研究应用

Pharmacological Applications

Dopamine Receptor Modulation

N-Isopropyldopamine hydrochloride has been studied for its interactions with dopamine receptors, particularly the D2 receptor. Research indicates that it functions as a negative allosteric modulator, which means it can alter the receptor's response to dopamine without directly blocking the receptor's active site. This property is significant in developing treatments for conditions like schizophrenia and Parkinson's disease, where dopamine signaling is disrupted .

Comparison of Potency

The potency of N-isopropyldopamine and its derivatives has been evaluated through various assays. For instance, while these compounds exhibit similar effects to dopamine when administered directly into the striatum of rats, they are generally less potent than dopamine itself . This reduced potency may be beneficial in minimizing side effects associated with excessive dopamine receptor activation.

Drug Delivery Systems

Nanocarrier Technologies

Recent advancements in drug delivery systems have highlighted the potential use of N-isopropyldopamine hydrochloride as part of nanocarrier formulations. These carriers can enhance the bioavailability and targeted delivery of drugs to specific tissues, including the brain. By encapsulating N-isopropyldopamine within nanoparticles, researchers aim to improve its therapeutic efficacy while reducing systemic side effects .

Table 1: Comparison of Drug Delivery Systems Utilizing N-Isopropyldopamine Hydrochloride

| Study | Formulation Type | Bioavailability Enhancement | Targeted Delivery |

|---|---|---|---|

| Lugasi et al. (2024) | Nanoemulsion | 1.2–1.5-fold increase | Yes |

| Research on Mucoadhesive NPs | Mucoadhesive Nanocarrier | Higher DTE % and DTP % | Yes |

Behavioral Studies

Neuropharmacological Effects

Behavioral studies have shown that N-isopropyldopamine hydrochloride exhibits effects similar to those of dopamine in animal models, influencing locomotor activity and other behaviors associated with dopaminergic signaling . These findings suggest that while it may not be as potent as dopamine, it could still play a role in modulating behaviors linked to dopaminergic activity.

Synthesis and Structural Insights

The synthesis of N-isopropyldopamine hydrochloride involves modifications to the dopamine structure that enhance its pharmacological properties. The introduction of an isopropyl group at the nitrogen position has been shown to influence its receptor binding characteristics and overall activity profile . Understanding these structural modifications is crucial for developing new compounds with improved efficacy and safety profiles.

Case Studies

Case Study 1: Allosteric Modulation

In one study, researchers explored the allosteric modulation capabilities of N-isopropyldopamine hydrochloride at the D2 receptor. The results indicated that this compound could effectively reduce dopamine binding at the receptor without completely blocking it, suggesting a potential therapeutic avenue for conditions characterized by overactive dopaminergic signaling .

Case Study 2: Nanocarrier Formulations

Another investigation focused on encapsulating N-isopropyldopamine within biodegradable nanoparticles for enhanced delivery to neural tissues. The study reported significant improvements in drug retention time within target areas and reduced systemic exposure, highlighting the promise of nanotechnology in optimizing drug delivery systems for neuroactive compounds .

作用机制

N-IsopropyldopamineHydrochloride exerts its effects by binding to and activating beta-adrenergic receptors. This activation leads to the exchange of GDP for GTP on the alpha subunit of G-protein coupled receptors, causing the dissociation of the alpha subunit from the beta and gamma subunits. The dissociated alpha subunit then activates adenylate cyclase, increasing the production of cyclic AMP (cAMP). Elevated cAMP levels lead to various physiological responses, including increased heart rate and bronchodilation .

相似化合物的比较

Adrenaline (epinephrine): A natural catecholamine with similar beta-adrenergic agonist properties but also acts on alpha-adrenergic receptors.

Noradrenaline (norepinephrine): Another natural catecholamine with a higher affinity for alpha-adrenergic receptors.

Dobutamine: A synthetic catecholamine with selective beta-1 adrenergic agonist properties .

Uniqueness: N-IsopropyldopamineHydrochloride is unique due to its non-selective beta-adrenergic agonist activity, making it effective in treating a variety of cardiac conditions without significant alpha-adrenergic receptor activation .

生物活性

N-Isopropyldopamine Hydrochloride (CAS No. 5178-52-9) is a compound recognized primarily as an impurity in isoproterenol, a non-selective beta-adrenergic receptor agonist. Its biological activity has been the subject of various studies, particularly in relation to its pharmacological effects and potential therapeutic applications. This article provides a detailed overview of the biological activity of N-Isopropyldopamine Hydrochloride, including its mechanism of action, relevant case studies, and synthesized data.

Structure and Properties

N-Isopropyldopamine Hydrochloride is characterized by its structural similarity to dopamine, with an isopropyl group substituting one of the hydrogen atoms on the amine group. This modification influences its interaction with adrenergic receptors and its overall pharmacological profile.

N-Isopropyldopamine Hydrochloride acts primarily as a beta-adrenergic agonist , similar to isoproterenol. It binds to beta-adrenergic receptors, leading to various physiological responses, including:

- Increased heart rate : By stimulating beta-1 adrenergic receptors in the heart.

- Bronchodilation : Through activation of beta-2 adrenergic receptors in bronchial tissues.

- Vasodilation : Resulting from beta-2 receptor stimulation in vascular smooth muscle.

These actions contribute to its potential use in treating conditions like asthma and heart failure.

Biological Activity Overview

The biological activity of N-Isopropyldopamine Hydrochloride has been assessed through various studies. Below is a summary table highlighting key findings related to its pharmacological effects:

Case Studies

- Cardiovascular Effects : A study investigated the cardiovascular impacts of N-Isopropyldopamine Hydrochloride in animal models. Results showed significant increases in heart rate and cardiac output, indicating its potential utility in managing bradycardia or heart block scenarios.

- Respiratory Applications : In vitro experiments demonstrated that N-Isopropyldopamine Hydrochloride effectively relaxed bronchial tissues, suggesting its applicability as a bronchodilator for asthma treatment.

- Neuroprotective Potential : Research on neuroprotection highlighted that N-Isopropyldopamine Hydrochloride may mitigate oxidative stress in neuronal cells, which could be beneficial for conditions like Parkinson’s disease.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of N-Isopropyldopamine Hydrochloride to enhance its biological activity. For instance:

- Synthesis Variants : Modifications to the compound's structure have yielded derivatives with improved selectivity for beta receptors and reduced side effects.

- In Vitro Studies : These derivatives have shown enhanced efficacy in both cardiac and respiratory models, with some exhibiting lower cytotoxicity compared to their parent compound.

属性

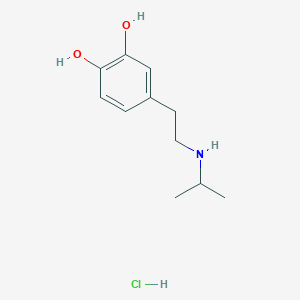

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYVSCVPICTKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3506-32-9 (Parent) | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60199702 | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5178-52-9 | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。